molecular formula C23H26N8O2 B2577345 (E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1203431-16-6

(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2577345
CAS No.: 1203431-16-6
M. Wt: 446.515
InChI Key: VQVVRUUDTRRFMJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H26N8O2 and its molecular weight is 446.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, designated as compound 1203431-16-6, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H26N8O2C_{23}H_{26}N_{8}O_{2} with a molecular weight of 446.5 g/mol. Its complex structure features multiple pharmacophores, including an imidazole ring and a triazine moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1203431-16-6
Molecular FormulaC23H26N8O2
Molecular Weight446.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and apoptosis. The imidazole and triazine components are known to influence pathways related to cell cycle regulation and programmed cell death.

Anticancer Activity

Recent studies have indicated that compounds bearing imidazole and triazine moieties exhibit significant anticancer properties. For instance, a study reported that imidazole derivatives demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 . The presence of the phenylpropene structure in this compound may enhance its interaction with tubulin, thereby inhibiting microtubule polymerization—a common mechanism for inducing cancer cell death.

Case Studies

Case Study 1: Antitumor Activity

In vitro studies have shown that similar compounds with imidazole and triazine scaffolds inhibited the growth of cervical and bladder cancer cell lines. For example, one derivative exhibited an IC50 of 0.51 µM against A549 lung cancer cells, demonstrating potent antiproliferative effects . The structural similarity suggests that this compound may exhibit comparable efficacy.

Case Study 2: Neuropharmacological Potential

Another study investigated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells by modulating signaling pathways associated with oxidative stress response . This suggests that our compound may also possess neuroprotective properties worth exploring further.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the piperazine nitrogen can significantly alter biological activity. For instance:

  • Substitution on the Imidazole Ring : Variations in substituents can enhance potency against specific cancer cell lines.
  • Morpholino Group : The inclusion of morpholino enhances solubility and bioavailability, potentially increasing therapeutic effectiveness.

Properties

IUPAC Name

(E)-1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c32-20(7-6-19-4-2-1-3-5-19)28-10-12-29(13-11-28)21-25-22(30-14-16-33-17-15-30)27-23(26-21)31-9-8-24-18-31/h1-9,18H,10-17H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVRUUDTRRFMJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.